
Methyl 5,9-anhydro-2,4-dideoxy-D-glycero-D-gulo-dec-3-ulosonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-5,9-Anhydro-2,4-Didesoxy-D-glycero-D-gulo-dec-3-ulosonat ist eine chemische Verbindung mit der Summenformel C11H18O8 und einem Molekulargewicht von 278,26 g/mol. Es ist bekannt für seine einzigartige Struktur, die eine Methylestergruppe und mehrere Hydroxylgruppen umfasst, was es zu einer vielseitigen Verbindung in verschiedenen chemischen Reaktionen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-5,9-Anhydro-2,4-Didesoxy-D-glycero-D-gulo-dec-3-ulosonat beinhaltet typischerweise die Veresterung der entsprechenden Säure mit Methanol. Die Reaktion wird üblicherweise unter sauren Bedingungen durchgeführt, um die Bildung der Esterbindung zu erleichtern. Der Prozess kann mehrere Schritte umfassen, darunter Schutz und Entschützung von funktionellen Gruppen, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann großtechnische Veresterungsprozesse umfassen, bei denen effiziente Katalysatoren und optimierte Reaktionsbedingungen verwendet werden, um Ausbeute und Reinheit zu maximieren. Der Einsatz von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungstechniken wie Chromatographie kann die Effizienz des Produktionsprozesses verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
Methyl-5,9-Anhydro-2,4-Didesoxy-D-glycero-D-gulo-dec-3-ulosonat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen können zu entsprechenden Ketonen oder Aldehyden oxidiert werden.
Reduktion: Die Estergruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Hydroxylgruppen können an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nukleophile wie Halogenide oder Amine können unter basischen oder sauren Bedingungen verwendet werden.
Hauptsächlich gebildete Produkte
Oxidation: Bildung von Ketonen oder Aldehyden.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5,9-anhydro-2,4-dideoxy-D-glycero-D-gulo-dec-3-ulosonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl-5,9-Anhydro-2,4-Didesoxy-D-glycero-D-gulo-dec-3-ulosonat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Untersucht für seine potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen.
Medizin: Erforscht für seine potenziellen therapeutischen Eigenschaften und als Vorläufer für die Medikamentenentwicklung.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von Methyl-5,9-Anhydro-2,4-Didesoxy-D-glycero-D-gulo-dec-3-ulosonat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Hydroxyl- und Estergruppen der Verbindung ermöglichen es ihr, an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit Enzymen und Rezeptoren teilzunehmen, wodurch deren Aktivität möglicherweise moduliert wird. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext variieren.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-5-Acetamido-7,8,9-tri-O-acetyl-2,6-anhydro-3,5-dideoxy-D-glycero-D-talo-non-2-enoat
- D-Glycero-D-talo-Non-2-enonsäure, 5-(acetylamino)-2,6-anhydro-3,5-dideoxy-, Methylester, 7,8,9-triacetat
Einzigartigkeit
Methyl-5,9-Anhydro-2,4-Didesoxy-D-glycero-D-gulo-dec-3-ulosonat ist einzigartig aufgrund seiner spezifischen Anordnung von Hydroxyl- und Estergruppen, die ihm eine besondere chemische Reaktivität und potenzielle biologische Aktivität verleihen. Seine Struktur ermöglicht vielseitige Modifikationen und Anwendungen in verschiedenen Bereichen.
Eigenschaften
CAS-Nummer |
94405-96-6 |
|---|---|
Molekularformel |
C11H18O8 |
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
methyl 3-oxo-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanoate |
InChI |
InChI=1S/C11H18O8/c1-18-8(14)3-5(13)2-6-9(15)11(17)10(16)7(4-12)19-6/h6-7,9-12,15-17H,2-4H2,1H3/t6-,7+,9-,10+,11+/m0/s1 |
InChI-Schlüssel |
XLUDPIYTXVEGSE-FZHDAFOHSA-N |
Isomerische SMILES |
COC(=O)CC(=O)C[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Kanonische SMILES |
COC(=O)CC(=O)CC1C(C(C(C(O1)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







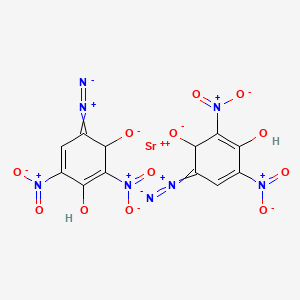
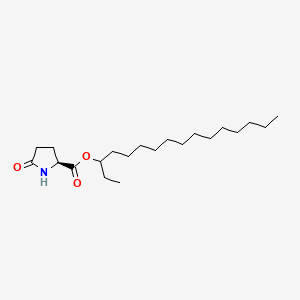

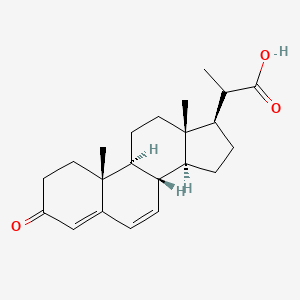
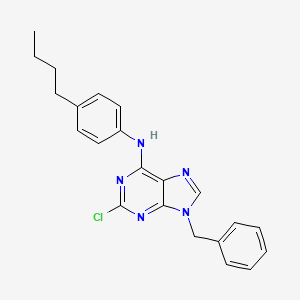
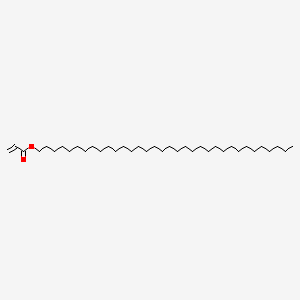
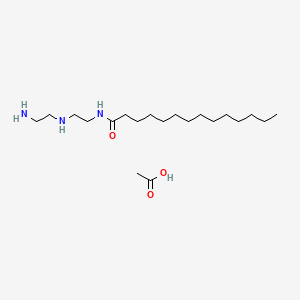
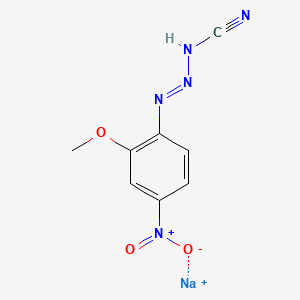
![1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol](/img/structure/B12670355.png)
